molecular formula C17H13NO6S B2780065 4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325821-90-7

4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2780065
CAS RN: 325821-90-7
M. Wt: 359.35
InChI Key: NYAIMTPQKHAJGZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-hydroxy-2-quinolones . 4-Hydroxy-2-quinolones are organic compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones and their analogs has been a topic of interest in recent years . These compounds are often synthesized through a series of complex reactions, including extraction, chromatographic separation, and final crystallization .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, with multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are intricate, given the molecule’s complexity . The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid .

Scientific Research Applications

Synthesis of Nickel Complexes

This compound has been used in the synthesis of new complexes of nickel (II). The complexes were synthesized in the reaction mixture of nickel (II) acetate and 4-hydroxy-2-oxo-2H-chromene-3-carboxamide . The complexes were characterized by elemental analysis, IR spectroscopy, and ESI mass spectrometry .

Antimicrobial Activity

The compound has shown significant antimicrobial activity. It has been tested against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .

Anticancer Activity

The compound has shown remarkable anticancer activity. Especially the coumarin derivative 4-hydroxy-2-oxo-2H-chromene-3-carboxamide attracted attention as a potentially very active compound in live cells .

Anti-HIV Activity

The compound has shown anti-HIV activity. Some coumarins, including this compound, have been confirmed to have anti-HIV activities .

Synthesis of Heterocycles

The compound has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Anticoagulant Properties

Complexes that contain coumarin as a ligand, including this compound, have shown anticoagulant properties .

Antitumor Activity

The compound has shown antitumor activity. Complexes that contain coumarin as a ligand, including this compound, have shown antitumor activity .

Anti-Inflammatory Activity

The compound has shown anti-inflammatory activity. Some coumarins, including this compound, have shown anti-inflammatory activities .

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, 4-hydroxy-2-quinolones have been explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity .

properties

IUPAC Name

4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAIMTPQKHAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide

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